

Molecular structure and IUPAC name of Ethyl 2-bromohexanoate

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Compound of Interest

Compound Name: *Ethyl 2-bromohexanoate*

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An In-depth Technical Guide to Ethyl 2-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and reactive profile of **Ethyl 2-bromohexanoate**, a key intermediate in various organic syntheses.

Molecular Structure and IUPAC Nomenclature

Ethyl 2-bromohexanoate is a chiral alpha-bromo ester. The presence of a stereocenter at the second carbon position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

- IUPAC Name: **ethyl 2-bromohexanoate**^[1]
- (R)-Enantiomer IUPAC Name: ethyl (2R)-2-bromohexanoate^[2]
- (S)-Enantiomer IUPAC Name: ethyl (2S)-2-bromohexanoate^[3]
- Molecular Formula: C₈H₁₅BrO₂^{[1][2][3]}
- SMILES: CCCCC(Br)C(=O)OCC

The molecular structure consists of a hexanoyl backbone with a bromine atom substituted at the alpha-carbon (position 2). An ethyl group is attached to the carboxylate moiety.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Ethyl 2-bromohexanoate**.

Property	Value	Reference
Molecular Weight	223.11 g/mol	[1] [2]
Density	1.221 g/mL at 25 °C	
Boiling Point	213-215 °C	
Refractive Index	n _{20/D} 1.45	
Flash Point	96 °C (closed cup)	

Spectroscopic data are crucial for the identification and characterization of **Ethyl 2-bromohexanoate**. Key spectral features are available in public databases, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data.[\[1\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of Ethyl 2-fluorohexanoate

This section details a representative experimental protocol involving **Ethyl 2-bromohexanoate** as a starting material for the synthesis of Ethyl 2-fluorohexanoate.[\[5\]](#)

Materials:

- **Ethyl 2-bromohexanoate**
- Acetamide
- Potassium fluoride
- Tetra-n-butylammonium fluoride

- Argon atmosphere
- Saturated sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Dichloromethane
- Anhydrous potassium carbonate

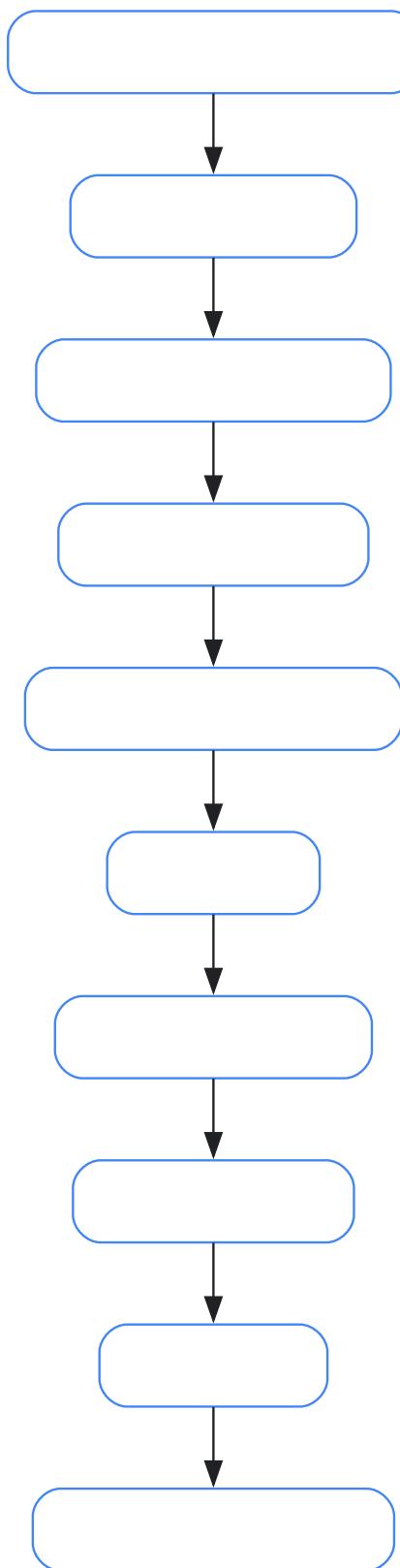
Procedure:

- A 1-L flask equipped with a mechanical stirrer, thermometer, condenser, and gas adapter is charged with 38.5 g of acetamide and 80 g (0.36 mol) of **ethyl 2-bromohexanoate** under an argon atmosphere.
- The mixture is heated to 80°C until a solution is formed.
- 38.6 g (0.65 mol) of potassium fluoride is added, followed by 2.7 mL of tetra-n-butylammonium fluoride.
- The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.
- After cooling to 90°C, the reaction mixture is poured into 600 mL of ice.
- The reaction is quenched by adding 200 mL of saturated sodium thiosulfate solution.
- The organic and aqueous phases are separated. The organic phase is washed successively with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with 200 mL of brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to an oil at 40°C / 7 mm.

- Vacuum distillation at 36–37°C / 0.8-0.9 mm affords pure ethyl 2-fluorohexanoate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-fluorohexanoate from **Ethyl 2-bromohexanoate**.

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Caption: Workflow for the synthesis of Ethyl 2-fluorohexanoate.

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